molecular formula C11H15BrN2O2 B1525817 tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate CAS No. 946000-13-1

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

Cat. No.: B1525817
CAS No.: 946000-13-1
M. Wt: 287.15 g/mol
InChI Key: CGHVUYZFVGMPKA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate typically involves the reaction of 1-(4-bromopyridin-2-yl)methanamine with di-tert-butyl dicarbonate in the presence of triethylamine and 4-dimethylaminopyridine as catalysts . The reaction is carried out in dichloromethane as the solvent . The general reaction conditions are as follows:

    Reactants: 1-(4-bromopyridin-2-yl)methanamine, di-tert-butyl dicarbonate

    Catalysts: Triethylamine, 4-dimethylaminopyridine

    Solvent: Dichloromethane

    Temperature: Room temperature

    Time: Several hours

Scientific Research Applications

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-8(12)5-6-13-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHVUYZFVGMPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732655
Record name tert-Butyl (4-bromopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946000-13-1
Record name tert-Butyl (4-bromopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl carbamate 155 (300 mg, 1.10 mmol) in THF (5 mL) at 0° C. is added sodium hydride (53 mg, 1.32 mmol, 60% dispersion in mineral oil) in one portion. After stirring 15 minutes, iodomethane is added (82 μL, 1.32 mmol) and the reaction mixture warmed to RT and stirred 16 h. The reaction is then quenched with 5% citric acid (10 mL) and extracted into EtOAc (2×10 mL). The combined organic phases are dried over Na2SO4 and purified by column chromatography (70% EtOAc in heptane) to give the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate
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tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate
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tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate
Reactant of Route 5
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

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